molecular formula C16H24N2O3 B7532560 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one

Cat. No. B7532560
M. Wt: 292.37 g/mol
InChI Key: MGWLGWMLSILMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs. MDPV has been a subject of research due to its potential use as a psychoactive substance and its effects on the central nervous system.

Mechanism of Action

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the neurons that release these neurotransmitters, leading to the psychoactive effects of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one.
Biochemical and Physiological Effects:
2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has been shown to produce a range of biochemical and physiological effects. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has also been shown to produce rewarding effects, leading to its potential for abuse.

Advantages and Limitations for Lab Experiments

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has advantages and limitations for lab experiments. Its ability to produce rewarding effects makes it a useful tool for studying the neurobiology of reward and addiction. However, its potential for abuse and toxicity limits its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one. One area of research is the development of new psychoactive substances that have similar effects to 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one but with fewer adverse effects. Another area of research is the development of new treatments for addiction and other psychiatric disorders that are based on the mechanism of action of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one. Additionally, more research is needed to understand the long-term effects of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one on the central nervous system and its potential for abuse.

Synthesis Methods

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one is synthesized from piperidine, 3,5-dimethoxyphenylacetone, and hydrochloric acid. The synthesis of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one involves a series of chemical reactions, including a condensation reaction, reduction reaction, and cyclization reaction. The process of synthesizing 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one is complex and requires specialized knowledge and equipment.

Scientific Research Applications

2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. Researchers have investigated the potential use of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one as a psychoactive substance and its effects on behavior, cognition, and mood. 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has also been used in studies to understand the mechanism of action of other psychoactive substances.

properties

IUPAC Name

2-(3,5-dimethoxyanilino)-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(16(19)18-7-5-4-6-8-18)17-13-9-14(20-2)11-15(10-13)21-3/h9-12,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWLGWMLSILMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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